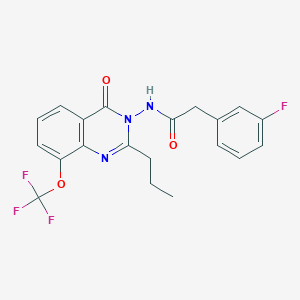

2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide

Description

The compound 2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide features a quinazolinone core substituted with a propyl group at position 2, a trifluoromethoxy group at position 8, and an acetamide side chain linked to a 3-fluorophenyl moiety. The quinazolinone scaffold is known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The trifluoromethoxy and fluorophenyl groups likely enhance metabolic stability and target binding affinity, common strategies in drug design .

Properties

CAS No. |

848027-54-3 |

|---|---|

Molecular Formula |

C20H17F4N3O3 |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-N-[4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3-yl]acetamide |

InChI |

InChI=1S/C20H17F4N3O3/c1-2-5-16-25-18-14(8-4-9-15(18)30-20(22,23)24)19(29)27(16)26-17(28)11-12-6-3-7-13(21)10-12/h3-4,6-10H,2,5,11H2,1H3,(H,26,28) |

InChI Key |

PWOQGTMUCKGFSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(C=CC=C2OC(F)(F)F)C(=O)N1NC(=O)CC3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Acetamide Group: The acetamide group can be attached through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation Products: Alcohols or ketones.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide exhibit inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways involved in tumor growth and proliferation.

-

Antimicrobial Properties

- Some studies have reported that quinazoline derivatives possess antimicrobial activity against a spectrum of pathogens. The presence of fluorine atoms in the structure may enhance the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes.

-

Anti-inflammatory Effects

- The anti-inflammatory properties of quinazoline compounds are also noteworthy. They can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinazoline derivatives. Modifications at various positions on the quinazoline ring can significantly influence biological activity. For instance:

- Fluorination at the 3-position can enhance potency against certain targets.

- The introduction of bulky groups at the 4-position may improve selectivity for specific receptors.

Case Studies

-

Study on Anticancer Activity

- A study published in a peer-reviewed journal demonstrated that a related quinazoline derivative inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound was shown to reduce tumor size in xenograft models, suggesting significant therapeutic potential.

-

Research on Antimicrobial Effects

- Another study highlighted the antimicrobial efficacy of a related compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-(3-Fluorophenyl)-N-(4-oxo-2-propyl-8-(trifluoromethoxy)quinazolin-3(4H)-yl)acetamide, a compound belonging to the quinazoline family, has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes existing research findings on its biological activity, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, this compound has shown promising results in inhibiting the growth of breast cancer cells (MCF-7).

Key Findings:

- Cytotoxicity: The compound demonstrated an IC50 value of approximately 10 µM against MCF-7 cells, indicating moderate potency in inhibiting cell proliferation .

- Mechanism of Action: The mechanism involves the induction of apoptosis and cell cycle arrest, which are common pathways through which quinazoline derivatives exert their anticancer effects .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Key Findings:

- COX Inhibition: Studies have shown that derivatives similar to this compound can moderately inhibit COX-2 with an IC50 value around 15 µM, suggesting a potential role in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of the compound with target proteins. These studies reveal that the trifluoromethoxy group enhances binding affinity due to its electron-withdrawing properties, facilitating stronger interactions with enzyme active sites.

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| COX-2 | -8.5 | Hydrogen bonds |

| AChE | -7.9 | Van der Waals forces |

| BChE | -8.1 | Hydrogen bonds |

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various quinazoline derivatives, including our compound, against multiple cancer cell lines. The results indicated that compounds with a fluorine substituent exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

Study 2: Inhibition of Enzymatic Activity

In another study focusing on the anti-inflammatory properties, the compound was tested for its ability to inhibit COX enzymes. The results showed a significant reduction in prostaglandin E2 production in treated cells, confirming its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes and purification methods for synthesizing this compound?

The synthesis of structurally similar quinazolinone-acetamide derivatives typically involves multi-step organic reactions. For example, intermediates like N-(substituted phenyl)-chloroacetamides are synthesized via nucleophilic substitution or condensation reactions, followed by coupling with quinazolinone scaffolds . Key steps include:

- Crystallization : Purification via solvent recrystallization to ensure high purity, guided by intramolecular hydrogen bonding patterns observed in X-ray crystallography (e.g., C–H···O interactions in analogous compounds) .

- Structural validation : Use X-ray diffraction to confirm bond lengths and angles, as deviations >0.01 Å may indicate impurities .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl and trifluoromethoxy groups).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+ ion for C₂₁H₁₈F₄N₃O₃).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (≥95% purity threshold).

- X-ray Crystallography : For absolute configuration determination, especially if racemic mixtures form during synthesis .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s environmental fate and ecotoxicological impacts?

Adopt a framework like Project INCHEMBIOL, which integrates:

- Laboratory studies : Measure hydrolysis rates, photodegradation, and partition coefficients (log P) to predict environmental persistence .

- Ecotoxicology assays : Use tiered testing:

- Tier 1 : Acute toxicity in Daphnia magna (48-hr LC₅₀).

- Tier 2 : Chronic effects on algal growth (72-hr IC₅₀).

- Tier 3 : Multi-species mesocosm studies to simulate real-world exposure .

- Computational modeling : QSAR models to estimate bioaccumulation potential.

Q. What methodologies address contradictions between in vitro and in vivo bioactivity data for this compound?

Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies include:

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

A systems biology approach is recommended:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein abundance changes.

- Network analysis : Use tools like STRING or Cytoscape to map interaction networks between targets and pathways .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for derivatives of this compound?

Adopt a split-plot design (as in agricultural chemistry studies) :

- Main plots : Vary core substituents (e.g., trifluoromethoxy vs. methoxy groups).

- Subplots : Modify the acetamide side chain (e.g., alkyl vs. aryl groups).

- Replicates : Four replicates per variant to ensure statistical power (α=0.05).

Methodological Frameworks

Q. How can researchers align their studies with theoretical/conceptual frameworks in medicinal chemistry?

Follow Guiding Principle 2 from evidence-based inquiry:

Q. What strategies validate computational docking predictions for this compound’s target interactions?

Combine in silico and experimental validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.